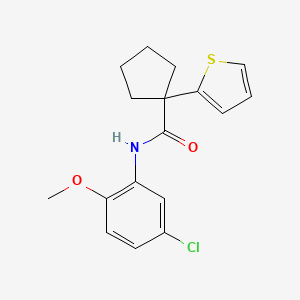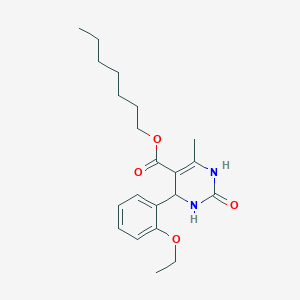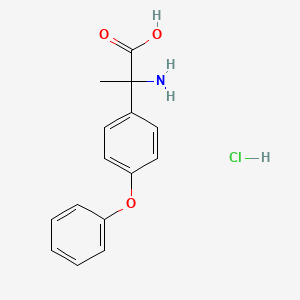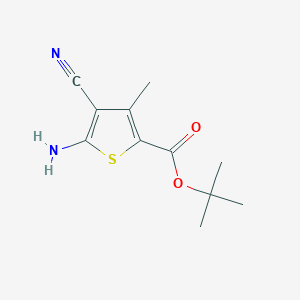
(2S,4R)-4-methylazetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-methylazetidine-2-carboxylic acid is a chiral, four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, which is known for its strained ring structure and significant reactivity. The presence of a carboxylic acid group and a methyl substituent on the azetidine ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
There are multiple synthetic routes to prepare (2S,4R)-4-methylazetidine-2-carboxylic acid. One common method involves the cyclization of a 1,3-bis-triflate intermediate to form the azetidine ring. Another approach is the chemoselective reduction of N-Boc azetidine-2-carboxylic acid. Both methods yield the desired product with high enantiomeric excess and good overall yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized to avoid column chromatography and ensure the product is bench-stable and crystalline, making it suitable for large-scale production .
化学反应分析
Types of Reactions
(2S,4R)-4-methylazetidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted azetidines, amines, alcohols, and ketones. These products are valuable intermediates in the synthesis of more complex molecules .
科学研究应用
(2S,4R)-4-methylazetidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
作用机制
The mechanism of action of (2S,4R)-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: A similar compound with a different substitution pattern.
Piperidine derivatives: Six-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Proline: A naturally occurring amino acid with a similar structure but different biological activity.
Uniqueness
(2S,4R)-4-methylazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a methyl substituent. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
(2S,4R)-4-methylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNCIIYYAHQDGZ-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534559.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2534562.png)
![N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534563.png)
![N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)oxirane-2-carboxamide](/img/structure/B2534565.png)

![3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2534567.png)

![N-(4-methoxyphenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2534571.png)



![2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2534576.png)
![N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2534578.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2534579.png)
